Oxidopamine hydrobromide

Description

Properties

IUPAC Name |

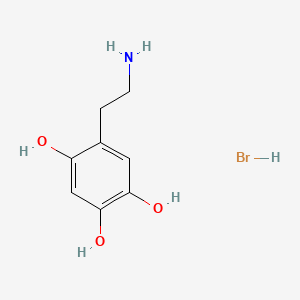

5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLACDGUOKDOLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1199-18-4 (Parent) | |

| Record name | Oxidopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30212972 | |

| Record name | Oxidopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-00-0 | |

| Record name | 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxidopamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxidopamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxidopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIDOPAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Oxidopamine Hydrobromide's Selective Neurotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

Oxidopamine (B193587) hydrobromide, also known as 6-hydroxydopamine (6-OHDA), is a potent and selective catecholaminergic neurotoxin. Its ability to specifically ablate dopaminergic and noradrenergic neurons has made it an invaluable tool in neuroscience research, particularly for creating robust animal models of Parkinson's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 6-OHDA's selective neurotoxicity. We delve into the critical role of catecholamine transporters in its targeted uptake, the subsequent intracellular generation of reactive oxygen species, mitochondrial dysfunction, and the activation of apoptotic signaling cascades. This document summarizes key quantitative data from seminal studies, offers detailed experimental protocols for the application of 6-OHDA in vivo, and presents visual diagrams of the core pathways to facilitate a deeper understanding of its action.

Mechanism of Selective Neurotoxicity

The selective neurotoxicity of oxidopamine is a multi-step process, initiated by its structural similarity to endogenous catecholamines, dopamine (B1211576) and norepinephrine (B1679862). This allows it to be actively transported into the target neurons, where it unleashes its cytotoxic effects.

Selective Uptake into Catecholaminergic Neurons

The primary determinant of 6-OHDA's selectivity is its recognition and transport by presynaptic dopamine transporters (DAT) and norepinephrine transporters (NET) located on the plasma membrane of dopaminergic and noradrenergic neurons, respectively.[1][2][3][4][5] Due to this high-affinity uptake, the neurotoxin accumulates intracellularly to cytotoxic concentrations specifically in these neuronal populations.[1] In experimental settings, to isolate the effects on dopaminergic neurons, a selective norepinephrine reuptake inhibitor, such as desipramine (B1205290), is often co-administered to block 6-OHDA uptake into noradrenergic neurons.[1]

Intracellular Cytotoxicity: A Dual-Pronged Assault

Once inside the neuron, 6-OHDA exerts its toxic effects through two primary, interconnected mechanisms: the generation of reactive oxygen species (ROS) and the direct inhibition of the mitochondrial respiratory chain.[6]

1.2.1. Oxidative Stress via Reactive Oxygen Species (ROS) Generation

6-OHDA is an unstable molecule that rapidly auto-oxidizes in the presence of oxygen. This process, which can be further catalyzed by enzymes such as monoamine oxidase (MAO), leads to the formation of highly reactive and damaging molecules, including:

-

Hydrogen Peroxide (H₂O₂): A major product of 6-OHDA oxidation that can diffuse and cause widespread cellular damage.[1][7][8] The neurotoxic effects can be significantly attenuated by catalase, an enzyme that degrades H₂O₂, highlighting the critical role of H₂O₂ in the toxic cascade.[7][8]

-

Superoxide Radicals (O₂⁻): Another key ROS generated during auto-oxidation.[1][9]

-

Quinones: The oxidation of 6-OHDA produces highly reactive quinone species that can covalently modify and damage essential proteins and other macromolecules through cysteine modification.[1]

This massive surge in ROS overwhelms the neuron's antioxidant defenses, leading to a state of severe oxidative stress. This results in lipid peroxidation, protein aggregation, and DNA damage, contributing significantly to neuronal demise.[10][11]

1.2.2. Mitochondrial Dysfunction

Mitochondria are central to the toxic effects of 6-OHDA. The neurotoxin directly impairs mitochondrial function in two ways:

-

Inhibition of the Electron Transport Chain: 6-OHDA is a potent inhibitor of Complex I and Complex IV of the mitochondrial respiratory chain.[6][12] This inhibition disrupts the electron flow, leading to a drastic reduction in ATP synthesis and an energy crisis within the cell.

-

Secondary ROS Production: The impaired electron transport chain itself becomes a significant source of endogenous ROS, further exacerbating the oxidative stress initiated by 6-OHDA auto-oxidation.[13]

The combination of energy failure and overwhelming oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors into the cytoplasm, committing the neuron to a programmed cell death pathway.[14][15][16]

Activation of Apoptotic Signaling Pathways

The cellular insults inflicted by 6-OHDA converge on the activation of intrinsic apoptotic pathways. Key signaling events include:

-

Cytochrome c Release: Mitochondrial damage leads to the release of cytochrome c from the intermembrane space into the cytosol.[8][10][14]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the subsequent activation of a caspase cascade, including the initiator caspase-9 and the executioner caspases-3 and -7.[7][8][10][17] These caspases are responsible for the systematic dismantling of the cell.

-

Involvement of Kinase Pathways: Several stress-activated protein kinase pathways are implicated in mediating 6-OHDA toxicity. These include the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[14][17] Sustained activation of the extracellular signal-regulated kinase (ERK) pathway has also been shown to play a detrimental role.[13][18]

-

Bcl-2 Family Proteins: The pro-apoptotic Bcl-2 family members, Bax and PUMA, are activated and translocate to the mitochondria, where they facilitate the release of cytochrome c.[14]

-

Protein Kinase C Delta (PKCδ) Activation: Caspase-3 can cleave and activate PKCδ, which in turn promotes further apoptotic signaling and dopaminergic degeneration.[7][10]

The logical flow from selective uptake to neuronal death is visualized in the diagram below.

Caption: Overview of 6-OHDA's selective neurotoxicity mechanism.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the neurotoxic effects of 6-OHDA.

Table 1: In Vitro Cytotoxicity of 6-OHDA

| Cell Line | Time Point (hr) | Parameter | Value | Reference |

| Neuro-2a | 24 | EC₅₀ | 111 µM | [19] |

| Neuro-2a | 48 | EC₅₀ | 109 µM | [19] |

| SH-SY5Y | 24 | EC₅₀ | 118 µM | [19] |

| SH-SY5Y | 48 | EC₅₀ | 107 µM | [19] |

| N27 | 24 | Cell Viability | ~50% reduction at 100 µM | [10] |

Table 2: In Vivo Dopaminergic Depletion and Oxidative Stress

| Animal Model | Injection Site | Time Post-Lesion | Parameter | Result | Reference |

| Rat | Striatum | 14 days | Striatal Dopamine Depletion | 90-95% decrease | [11] |

| Rat | Striatum | 14 days | Substantia Nigra Dopamine Depletion | 63-80% decrease | [11] |

| Rat | Striatum | 1 day | Striatal Protein Carbonyls | 144% increase | [11] |

| Rat | Striatum | 1 day | Striatal 4-Hydroxynonenal (HNE) | 90% increase | [11] |

Table 3: Intracellular Signaling Events in N27 Cells (100 µM 6-OHDA)

| Time Point | Parameter | Result | Reference |

| 3 hours | Cytosolic Cytochrome c | Significant increase | [10] |

| 6 hours | Caspase-9 Activity | ~75% increase | [10] |

| 12 hours | Caspase-3 Activity | Significant increase | [10] |

| 24 hours | Mitochondrial Activity (MTT) | Significant decrease | [10] |

| 24 hours | DNA Fragmentation | ~70% increase | [10] |

Experimental Protocols

Protocol: Unilateral 6-OHDA Lesioning in the Rodent Medial Forebrain Bundle (MFB)

This protocol describes a common procedure for creating a severe and rapid model of Parkinson's disease in rats or mice by injecting 6-OHDA into the MFB.[2][20][21]

Materials:

-

6-hydroxydopamine hydrobromide (6-OHDA HCl)

-

Ascorbic acid

-

Sterile 0.9% saline

-

Desipramine hydrochloride (to protect noradrenergic neurons)

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Microinjection pump

-

Surgical tools (scalpel, drill, sutures)

-

Heating pad

Procedure:

-

Preparation of Solutions (prepare fresh immediately before use):

-

Dissolve 6-OHDA HCl in cold, sterile 0.9% saline containing 0.02% (w/v) ascorbic acid. The ascorbic acid prevents the auto-oxidation of 6-OHDA. A typical concentration is 2-4 µg/µL (free base). Protect the solution from light.[21]

-

Prepare a solution of desipramine in sterile saline (e.g., 25 mg/kg).

-

-

Animal Preparation:

-

Administer desipramine (e.g., 25 mg/kg, i.p.) 30-60 minutes prior to 6-OHDA injection to prevent uptake into noradrenergic neurons.

-

Anesthetize the animal and place it securely in the stereotaxic frame. Maintain body temperature with a heating pad.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda for accurate coordinate calculation.

-

Drill a small burr hole in the skull over the target injection site. For the rat MFB, typical coordinates are: AP -2.2 mm, ML ±1.5 mm from bregma; DV -7.8 mm from dura.[2] Coordinates must be optimized for the specific animal strain and age.

-

-

Microinjection:

-

Lower the Hamilton syringe needle to the target DV coordinate.

-

Infuse the 6-OHDA solution at a slow rate (e.g., 0.5-1.0 µL/min). A total volume of 2-4 µL is typically injected.

-

Leave the needle in place for an additional 5-10 minutes post-injection to allow for diffusion and prevent backflow up the injection tract.

-

Slowly withdraw the needle.

-

-

Post-Operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics and provide supportive care (e.g., subcutaneous saline for hydration, soft food) as the animal recovers.[22] Monitor the animal closely for the first few days.

-

Protocol: Assessment of Dopaminergic Neurodegeneration via Tyrosine Hydroxylase (TH) Immunohistochemistry

This protocol allows for the visualization and quantification of dopaminergic neuron loss in the substantia nigra pars compacta (SNc) and their terminals in the striatum.[23]

Materials:

-

Formalin or paraformaldehyde (PFA) for perfusion

-

Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)

-

Cryostat or vibratome

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: anti-Tyrosine Hydroxylase (TH) (e.g., rabbit or mouse monoclonal)

-

Secondary antibody: biotinylated anti-rabbit/mouse IgG

-

Avidin-biotin complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Microscope slides

-

Microscope

Procedure:

-

Tissue Preparation:

-

Deeply anesthetize the animal 2-4 weeks post-lesion.

-

Perform a transcardial perfusion with saline followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose solutions until it sinks.

-

-

Sectioning:

-

Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the striatum and SNc using a cryostat.

-

Collect sections in a cryoprotectant solution or directly into PBS.

-

-

Immunohistochemistry:

-

Wash sections in PBS.

-

Incubate sections in a blocking solution for 1-2 hours at room temperature.

-

Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

-

Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash sections and incubate with the ABC reagent for 1 hour.

-

Develop the signal using the DAB substrate kit, which will produce a brown precipitate at the site of the antibody.

-

-

Analysis:

-

Mount the stained sections onto microscope slides, dehydrate, and coverslip.

-

Quantification: Use unbiased stereology to count the number of TH-positive neurons in the SNc on the lesioned side compared to the unlesioned (contralateral) side.[23]

-

Terminal Loss: Assess the loss of TH-positive fibers in the striatum by measuring the optical density of the staining.[23]

-

Mandatory Visualizations

Signaling Pathways

Caption: Intracellular signaling pathways of 6-OHDA-induced apoptosis.

Experimental Workflow

References

- 1. Oxidopamine - Wikipedia [en.wikipedia.org]

- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 3. Increased expression of the dopamine transporter leads to loss of dopamine neurons, oxidative stress and l-DOPA reversible motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased expression of the dopamine transporter leads to loss of dopamine neurons, oxidative stress and L-DOPA reversible motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Mechanisms Are Responsible for the Reuptake of Levodopa-Derived Dopamine in Parkinsonian Striatum? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of 6-hydroxydopamine-induced cytotoxicity in PC12 cells: involvement of hydrogen peroxide-dependent and -independent action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Sources of Reactive Oxygen Species and Its Possible Role in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differences in brain pathological changes between rotenone and 6-hydroxydopamine Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Hydroxydopamine activates the mitochondrial apoptosis pathway through p38 MAPK-mediated, p53-independent activation of Bax and PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of the mitochondrial apoptotic pathway and nitric oxide synthase in dopaminergic neuronal death induced by 6-hydroxydopamine and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracellular signaling pathways involved in post-mitotic dopaminergic PC12 cell death induced by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sustained extracellular signal-regulated kinase activation by 6-hydroxydopamine: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 21. conductscience.com [conductscience.com]

- 22. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]

- 23. Assessment of Dopaminergic Neurodegeneration in Mice | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to 6-Hydroxydopamine: A Seminal Tool in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

For over half a century, 6-hydroxydopamine (6-OHDA) has been an indispensable tool in neuroscience, fundamentally shaping our understanding of the catecholaminergic systems and providing the bedrock for research into neurodegenerative disorders, most notably Parkinson's disease. This synthetic neurotoxin's ability to selectively ablate dopaminergic and noradrenergic neurons has enabled the creation of robust and reproducible animal models, facilitating the investigation of disease mechanisms and the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the history, mechanisms of action, and experimental applications of 6-OHDA in neuroscience research.

The Genesis of a Neurotoxin: A Historical Perspective

The journey of 6-hydroxydopamine in neuroscience began in the late 1960s. In 1968, the independent seminal works of Ungerstedt and the collaborative team of Thoenen and Tranzer laid the foundation for its use as a selective catecholaminergic neurotoxin.[1][2][3] Ungerstedt demonstrated that intracerebral injections of 6-OHDA in rats could induce a dose-dependent and long-lasting depletion of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[1] His work was pivotal in establishing the 6-OHDA-lesioned rat as a viable animal model for Parkinson's disease, mimicking the characteristic dopamine depletion seen in the human condition.[4] Concurrently, Thoenen and Tranzer's research focused on the peripheral sympathetic nervous system, showing that systemic administration of 6-OHDA led to a "chemical sympathectomy" through the destruction of adrenergic nerve terminals.[2][5] These pioneering studies highlighted the remarkable specificity of 6-OHDA for catecholaminergic neurons, a property attributed to its uptake by the dopamine and norepinephrine transporters.

Mechanism of Neurotoxicity

The selective toxicity of 6-OHDA is a multi-faceted process initiated by its transport into catecholaminergic neurons via the dopamine transporter (DAT) and the norepinephrine transporter (NET). Once inside the neuron, 6-OHDA exerts its cytotoxic effects through several interconnected mechanisms:

-

Oxidative Stress: 6-OHDA readily auto-oxidizes to form highly reactive quinones and reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.[6] This surge in oxidative stress overwhelms the neuron's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of complex I and complex IV of the mitochondrial respiratory chain.[7] This inhibition disrupts cellular energy metabolism, leading to a decline in ATP production and further exacerbating oxidative stress. Mitochondrial dysfunction also triggers the release of pro-apoptotic factors, such as cytochrome c.

-

Apoptosis and Neuroinflammation: The cascade of oxidative stress and mitochondrial damage ultimately converges on apoptotic pathways. Key mediators include the activation of caspases, particularly caspase-3 and caspase-9, and the proteolytic activation of protein kinase C delta (PKCδ).[8][9] Furthermore, the neuronal damage induced by 6-OHDA triggers a neuroinflammatory response, characterized by the activation of microglia and the release of pro-inflammatory cytokines, which contributes to the progressive neurodegeneration.[10]

Quantitative Data on 6-OHDA-Induced Neurodegeneration

The effects of 6-OHDA on the nigrostriatal dopamine system have been extensively quantified. The following tables summarize key findings from various studies, illustrating the dose-dependent impact of the neurotoxin on dopamine levels, neuronal survival, and behavioral outcomes.

| Table 1: Dose-Dependent Dopamine Depletion with Intracisternal 6-OHDA in Rats | Dose of 6-OHDA (µg) | Brain Norepinephrine Depletion (%) | Brain Dopamine Depletion (%) |

| Breese & Traylor, 1970[11][12] | 2 x 25 | 55 | No significant effect |

| 2 x 25 + 1 x 50 | 66 | 25 | |

| 100 (with pargyline) | Not specified | 66 | |

| 200 (with pargyline) | Not specified | 76 |

| Table 2: Time-Course of Striatal and Nigral Dopamine Depletion after Intrastriatal 6-OHDA in Rats | Time Post-Lesion | Striatal Dopamine Depletion (%) | Substantia Nigra Dopamine Depletion (%) |

| Perese et al., 1989[13] | 1 day | 79 | Not significant |

| 3 days | Not specified | Not significant | |

| 7 days | Not specified | 28 | |

| 14 days | 91 | 63 |

| Table 3: Graded Dopamine Depletion and Neuronal Loss with Increasing Doses of 6-OHDA in the Medial Forebrain Bundle of Mice | Dose of 6-OHDA (µg) | Striatal Dopamine Remaining (%) | Dopaminergic Cell Loss in SNc (%) |

| Campos et al., 2017[14] | 0.5 | ~80 | Not specified |

| 0.75 | ~70 | Not specified | |

| 1 | ~50 | Not specified | |

| 5 | ~10 | Not specified | |

| Lee et al., 2018[15] | Graded doses | Correlated with behavioral deficits | >75% required for significant STN firing rate increase |

| Table 4: Correlation of Striatal Dopamine Depletion with Behavioral Deficits | Striatal Dopamine Depletion (%) | Behavioral Outcome |

| Robinson & Whishaw, 1988[4] | 80-95 | Impaired motor function |

| >95 | Severe motor deficits | |

| Campos et al., 2017[14] | ~70 | Onset of spontaneous locomotion decline |

Key Experimental Protocols

The successful implementation of the 6-OHDA model requires meticulous attention to surgical and procedural details. Below are detailed methodologies for two common lesioning paradigms.

Protocol 1: Unilateral Medial Forebrain Bundle (MFB) Lesion in Rats

This protocol induces a rapid and near-complete lesion of the nigrostriatal pathway, resulting in a robust hemiparkinsonian phenotype.

1. Animal Preparation:

-

Species and Strain: Adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthesia: Isoflurane (1.5-2% in oxygen) or a cocktail of ketamine/xylazine administered intraperitoneally.

-

Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Ensure a flat skull position by adjusting the incisor bar until the heights of bregma and lambda are equal.

2. 6-OHDA Preparation:

-

Dissolve 6-OHDA hydrochloride in cold 0.9% sterile saline containing 0.02% ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL. The solution should be freshly prepared and protected from light.

3. Stereotaxic Injection:

-

Coordinates: For a medial forebrain bundle lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[16] These coordinates may require optimization based on the specific rat strain and age.

-

Injection: Using a 10 µL Hamilton syringe with a 26-gauge needle, slowly inject 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

4. Post-operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics as per institutional guidelines.

-

Provide soft, palatable food on the cage floor to encourage eating.

-

Monitor the animal's weight and hydration status daily for the first week.

5. Behavioral Assessment:

-

Apomorphine- or Amphetamine-Induced Rotations: 1-2 weeks post-surgery, assess the lesion's success by administering apomorphine (B128758) (a dopamine agonist) or amphetamine (a dopamine-releasing agent). A successful unilateral lesion will result in robust contralateral (apomorphine) or ipsilateral (amphetamine) rotations. A common criterion for a successful lesion is >5-7 full rotations per minute.[16][17]

Protocol 2: Partial Striatal Lesion in Rats

This protocol produces a more gradual and partial depletion of striatal dopamine, which can be useful for modeling the progressive nature of Parkinson's disease.

1. Animal and 6-OHDA Preparation:

-

Follow the same procedures as in Protocol 1.

2. Stereotaxic Injection:

-

Coordinates: Multiple injection sites within the striatum are typically used. Example coordinates relative to bregma are:

-

Site 1: AP: +0.8 mm; ML: ±2.7 mm; DV: -5.2 mm and -4.5 mm from the skull.[18]

-

Multiple sites along a single track can also be targeted.

-

-

Injection: Inject a smaller volume of 6-OHDA solution (e.g., 1-2 µL per site) at a slower rate (e.g., 0.5 µL/min) at each coordinate.

3. Post-operative Care and Behavioral Assessment:

-

Follow the same procedures as in Protocol 1. Behavioral deficits may be more subtle and require more sensitive tests, such as the cylinder test or staircase test, to detect asymmetries in limb use.

Visualization of Pathways and Workflows

Signaling Pathways of 6-OHDA Neurotoxicity

References

- 1. EFFECT OF 6-HYDROXYDOPAMINE ON BRAIN NOREPINEPHRINE AND DOPAMINE: EVIDENCE FOR SELECTIVE DEGENERATION OF CATECHOLAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. 6-Hydroxy-dopamine induced degeneration of central monoamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Chemical sympathectomy by selective destruction of adrenergic nerve endings with 6-Hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differences in brain pathological changes between rotenone and 6-hydroxydopamine Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCδ in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential degradation of motor deficits during gradual dopamine depletion with 6-hydroxydopamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Graded 6-OHDA-induced dopamine depletion in the nigrostriatal pathway evokes progressive pathological neuronal activities in the subthalamic nucleus of a hemi-parkinsonian mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. criver.com [criver.com]

- 18. spandidos-publications.com [spandidos-publications.com]

The Vicious Cycle: A Technical Guide to the Role of Oxidative Stress in 6-OHDA-Induced Neuronal Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxydopamine (6-OHDA) is a potent neurotoxin widely utilized to model Parkinson's disease (PD) by selectively ablating catecholaminergic neurons, particularly dopaminergic neurons in the substantia nigra.[1][2][3] A compelling body of evidence implicates oxidative stress as a primary and indispensable mediator of 6-OHDA's neurotoxic effects.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 6-OHDA-induced oxidative stress and subsequent neuronal demise. It details the critical role of reactive oxygen species (ROS) generation, mitochondrial dysfunction, and the activation of pro-apoptotic signaling cascades. Furthermore, this guide summarizes key quantitative data, outlines detailed experimental protocols for studying these phenomena, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction: The Genesis of Oxidative Stress by 6-OHDA

The neurotoxicity of 6-OHDA is initiated by its structural similarity to dopamine (B1211576), which allows for its uptake into dopaminergic neurons via the dopamine transporter (DAT).[1][5] Once inside the neuron, 6-OHDA undergoes rapid auto-oxidation, a process that generates several highly reactive and cytotoxic species, including hydrogen peroxide (H₂O₂), superoxide (B77818) radicals (O₂⁻), and quinones.[6][7] This initial burst of ROS overwhelms the endogenous antioxidant defense mechanisms of the neuron, leading to a state of severe oxidative stress.[1][8] This oxidative onslaught indiscriminately damages vital cellular components, including lipids, proteins, and nucleic acids, setting the stage for a cascade of events culminating in neuronal death.[7]

The Central Role of Mitochondria in 6-OHDA-Induced Oxidative Damage

Mitochondria are both a primary source and a major target of 6-OHDA-induced oxidative stress.[9] The neurotoxin directly inhibits complexes I and IV of the mitochondrial respiratory chain, leading to impaired oxidative phosphorylation, a significant decrease in ATP production, and a subsequent increase in electron leakage, which further fuels ROS production.[2][5][10] This bioenergetic collapse has profound consequences for neuronal function and survival.

The sustained elevation of mitochondrial ROS triggers the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This event leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1][4]

Quantitative Insights into 6-OHDA-Induced Oxidative Stress and Neuronal Death

The following tables summarize key quantitative findings from various studies investigating the effects of 6-OHDA on neuronal cells.

| Parameter | Cell Line/Model | 6-OHDA Concentration & Duration | Key Findings | Reference |

| Cell Viability | N27 Mesencephalic Dopaminergic Cells | 100 µM for 24h | ~50% reduction in cell viability. | [1] |

| SH-SY5Y Human Neuroblastoma Cells | 200 µM for 24h | Significant decrease in cell viability. | [11] | |

| Intracellular ROS | SH-SY5Y Human Neuroblastoma Cells | 200 µM for 4h | Significant increase in intracellular ROS. | [11] |

| N27 Dopaminergic Cells | 25 µM for 6h | 19% increase in intracellular ROS. | [12][13] | |

| N27 Dopaminergic Cells | 25 µM for 8h | 33.1% increase in intracellular ROS. | [12] | |

| Mitochondrial Activity | N27 Mesencephalic Dopaminergic Cells | 100 µM for 12h and 24h | Significant decrease in mitochondrial activity. | [1] |

| Caspase Activity | N27 Mesencephalic Dopaminergic Cells | 100 µM for 6h | ~75% increase in caspase-9 activity; ~150% increase in caspase-3 activity. | [1] |

| N27 Mesencephalic Dopaminergic Cells | 100 µM for 12h | ~65% increase in caspase-9 activity; ~200% increase in caspase-3 activity. | [1] | |

| DNA Fragmentation | N27 Mesencephalic Dopaminergic Cells | 100 µM for 24h | ~70% increase in DNA fragmentation. | [1] |

| Dopaminergic Neuron Loss (in vivo) | 6-OHDA-injected mice | N/A | 52.4% decrease in tyrosine hydroxylase-positive nigral neurons in control mice. | [14] |

| 20.5% decrease in tyrosine hydroxylase-positive nigral neurons in glutathione (B108866) peroxidase transgenic mice. | [14] | |||

| Striatal Dopamine Levels (in vivo) | 6-OHDA-injected mice | 3 days post-injection | 71.2% decrease in striatal dopamine in control mice. | [14] |

| 56.5% decrease in striatal dopamine in glutathione peroxidase transgenic mice. | [14] |

Signaling Pathways Activated by 6-OHDA-Induced Oxidative Stress

The oxidative stress triggered by 6-OHDA activates several critical signaling pathways that ultimately orchestrate the demise of the neuron.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of proteins, including ERK, JNK, and p38 MAPK, are key regulators of cellular responses to stress.

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a major contributor to 6-OHDA-induced apoptosis.[15] Oxidative stress leads to the sustained activation of JNK, which can translocate to the mitochondria and promote apoptosis.[16] Inhibition of the JNK pathway has been shown to be neuroprotective in 6-OHDA models.[15][17]

-

p38 MAPK Pathway: Similar to JNK, the p38 MAPK pathway is activated by oxidative stress and plays a pro-apoptotic role in 6-OHDA-induced neurotoxicity.[18][19] Activated p38 MAPK can mediate the activation of both caspase-8 and caspase-9 dependent apoptotic pathways.[18]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The role of the ERK pathway in 6-OHDA toxicity is more complex. While often associated with cell survival, sustained activation of ERK by 6-OHDA has been shown to be detrimental and contribute to neuronal death.[20][21]

The Intrinsic Apoptosis Pathway

The release of cytochrome c from the mitochondria is a pivotal event in the intrinsic apoptosis pathway. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9.[1] Caspase-9 then activates the executioner caspase, caspase-3, which cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][4]

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[22][23] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase (GCLc).[22] Activation of the Nrf2/ARE pathway has been shown to exert neuroprotective effects against 6-OHDA-induced toxicity.[22][23]

Experimental Protocols

In Vitro Model of 6-OHDA-Induced Neurotoxicity

-

Cell Culture: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

6-OHDA Treatment: Prepare a fresh stock solution of 6-OHDA in saline containing 0.02% ascorbic acid to prevent auto-oxidation before application to cells. Treat cells with the desired concentration of 6-OHDA (e.g., 50-200 µM) for a specified duration (e.g., 24 hours).

-

Cell Viability Assay (MTT Assay):

-

After treatment, incubate cells with 0.5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 4 hours at 37°C.[24]

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO or acidic isopropanol.[24]

-

Measure the absorbance at 570 nm using a microplate reader.[24]

-

Measurement of Intracellular ROS

-

DCFH-DA Assay:

-

After 6-OHDA treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in the dark for 30 minutes at 37°C.[11]

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~530 nm.[11]

-

Western Blot Analysis for Signaling Proteins

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of 6-OHDA-Induced Parkinsonism

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Stereotaxic Surgery:

-

Anesthetize the animal (e.g., with ketamine/xylazine).

-

Mount the animal in a stereotaxic frame.

-

Inject a solution of 6-OHDA (e.g., 8 µg in 2 µl of 0.1% ascorbic acid-saline) unilaterally into the medial forebrain bundle (MFB) or the striatum.[2]

-

-

Behavioral Assessment (Apomorphine- or Amphetamine-Induced Rotations):

-

Two to three weeks post-lesion, administer apomorphine (B128758) (a dopamine agonist) or d-amphetamine subcutaneously.

-

Record the number of full contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a set period (e.g., 30-90 minutes). A significant number of rotations indicates a successful lesion.

-

-

Immunohistochemistry:

-

Perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them.

-

Cryoprotect the brains in sucrose (B13894) solutions.

-

Cut coronal sections of the substantia nigra and striatum using a cryostat.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their terminals.

-

Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

-

Visualizing the Pathways of Destruction

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in 6-OHDA-induced neuronal death.

Caption: Signaling cascade of 6-OHDA-induced neuronal apoptosis.

Caption: Workflow for in vitro 6-OHDA neurotoxicity assessment.

Conclusion and Future Directions

The neurotoxin 6-OHDA provides an invaluable tool for modeling the molecular events that lead to the degeneration of dopaminergic neurons in Parkinson's disease. The central role of oxidative stress in this process is unequivocal, with a complex interplay between ROS generation, mitochondrial dysfunction, and the activation of pro-apoptotic signaling pathways. A thorough understanding of these mechanisms is paramount for the development of novel neuroprotective strategies.

Future research should focus on further elucidating the intricate crosstalk between different signaling pathways and identifying novel therapeutic targets within this network. Moreover, the development of more sophisticated in vitro and in vivo models that more accurately recapitulate the chronic and progressive nature of Parkinson's disease will be crucial for translating preclinical findings into effective clinical therapies. The continued investigation into the role of oxidative stress in 6-OHDA-induced neurodegeneration will undoubtedly pave the way for innovative treatments aimed at slowing or halting the progression of this devastating neurodegenerative disorder.

References

- 1. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroscigroup.us [neuroscigroup.us]

- 3. Neuroprotective effects of seaweeds against 6-hydroxidopamine-induced cell death on an in vitro human neuroblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCδ in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal models of Parkinson's disease - Wikipedia [en.wikipedia.org]

- 6. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-OHDA generated ROS induces DNA damage and p53- and PUMA-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Protection of EGCG Against 6-OHDA-Induced Oxidative Damage by Regulating PPARγ and Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Attenuation of 6-OHDA-induced neurotoxicity in glutathione peroxidase transgenic mice [pubmed.ncbi.nlm.nih.gov]

- 15. IRE1/JNK Is the Leading UPR Pathway in 6-OHDA-Induced Degeneration of Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Blocking c-Jun N-terminal kinase (JNK) translocation to the mitochondria prevents 6-hydroxydopamine-induced toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation of p38 MAPK induced by oxidative stress is linked to activation of both caspase-8- and -9-mediated apoptotic pathways in dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. P38 Mitogen-activated Protein Kinase and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sustained extracellular signal-regulated kinase activation by 6-hydroxydopamine: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ias.ac.in [ias.ac.in]

- 22. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Data on the effect of Angiotensin II and 6-hydroxydopamine on reactive oxygen species production, antioxidant gene expression and viability of different neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Neurodegeneration: An In-depth Technical Guide on the 6-OHDA Uptake Mechanism by Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms governing the uptake of the neurotoxin 6-hydroxydopamine (6-OHDA) by dopaminergic neurons. A thorough understanding of this process is critical for the refinement of Parkinson's disease models and the development of neuroprotective therapeutic strategies.

Core Concepts: The Selective Trojan Horse

6-hydroxydopamine (6-OHDA) is a hydroxylated analog of the neurotransmitter dopamine (B1211576). Its structural similarity allows it to be recognized and transported into dopaminergic neurons by the same machinery responsible for dopamine reuptake from the synaptic cleft. This selective uptake is the primary reason for its specific neurotoxicity towards these neurons, making it a widely used tool to model Parkinson's disease in preclinical research. Once inside the neuron, 6-OHDA wreaks havoc through multiple mechanisms, primarily the generation of highly reactive oxygen species (ROS) and the inhibition of mitochondrial function, ultimately leading to neuronal apoptosis.

The primary conduits for 6-OHDA entry into dopaminergic neurons are the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET). The vesicular monoamine transporter 2 (VMAT2), located on synaptic vesicles, plays a crucial neuroprotective role by sequestering intraneuronal 6-OHDA, thereby preventing its toxic effects.

Quantitative Data on 6-OHDA Interaction with Monoamine Transporters

The following tables summarize the available quantitative data on the kinetics of 6-OHDA interaction with DAT and NET, as well as the inhibitory effects of various compounds on this process. It is important to note that specific Michaelis-Menten constants (Km and Vmax) for 6-OHDA as a substrate for DAT and NET are not consistently reported in the literature. Much of the available data focuses on its inhibitory effect on dopamine uptake.

| Parameter | Transporter | Value | Cell/Tissue Type | Reference |

| Inhibition Constant (Ki) | DAT | 430 µM | PC12 cells | [1] |

| Half-maximal Toxic Concentration (TC50) | DAT-expressing HEK293 cells | 88 µM (without α-synuclein) | HEK293 cells | [2] |

| 58 µM (with A30P α-synuclein) | [2] | |||

| 39 µM (with A53T α-synuclein) | [2] | |||

| Half-maximal Effective Concentration (EC50) | B65 cells | 573 ± 41 µM | B65 cells | [3] |

Table 1: Kinetic and Toxicity Parameters of 6-OHDA.

| Inhibitor | Target Transporter | IC50 | Assay Conditions | Reference |

| GBR-12909 | DAT | 1-6 nM | Neuronal dopamine uptake | [4] |

| Desipramine | NET | ~2-fold more effective at inhibiting NE uptake in 6-OHDA lesioned striatum | [3H]NE uptake in rat striatal synaptosomes | [5][6][7] |

| Nisoxetine | NET | Not specified for 6-OHDA uptake, but a selective NET inhibitor | [4] | |

| Cocaine | DAT, NET, SERT | Apparent IC50 for DA uptake: ~1 µM (caudate), ~10 µM (nucleus accumbens) | [3H]DA uptake in mouse synaptosomes | [8] |

Table 2: IC50 Values of Inhibitors for Monoamine Transporters.

Experimental Protocols

In Vitro: [3H]-Dopamine Uptake Assay in Synaptosomes

This protocol is adapted from methodologies used to assess the function of dopamine transporters in isolated nerve terminals (synaptosomes).

Objective: To measure the uptake of radiolabeled dopamine into striatal synaptosomes and assess the inhibitory potential of compounds on this process.

Materials:

-

Freshly dissected rodent striatal tissue

-

Homogenization buffer (e.g., 0.32 M sucrose (B13894), 10 mM HEPES, pH 7.4)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[3H]-Dopamine

-

DAT inhibitors (e.g., GBR-12909) and NET inhibitors (e.g., desipramine) for control experiments

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass-fiber filters

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in ice-cold uptake buffer.

-

-

Uptake Assay:

-

Pre-warm synaptosome aliquots to 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the uptake reaction by adding a known concentration of [3H]-Dopamine. For inhibition studies, pre-incubate the synaptosomes with the inhibitor for a defined period before adding the radiolabel.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters, followed by several washes with ice-cold uptake buffer to remove extracellular [3H]-Dopamine.

-

Non-specific uptake is determined in the presence of a high concentration of a DAT inhibitor (e.g., cocaine or GBR-12909).

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

In Vivo: Microdialysis for Monitoring Extracellular 6-OHDA and Dopamine

This protocol allows for the in vivo measurement of neurotransmitter and neurotoxin levels in the extracellular space of a specific brain region in freely moving animals.

Objective: To measure the extracellular concentrations of dopamine and 6-OHDA in the striatum of a rat following local administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

6-OHDA solution

-

HPLC with electrochemical detection (HPLC-ED) system

-

Anesthetized rat

Procedure:

-

Surgical Implantation of the Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Drill a small hole in the skull above the target brain region (e.g., striatum).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull with dental cement.

-

-

Microdialysis Procedure:

-

Allow the animal to recover from surgery.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Establish a stable baseline of dopamine levels.

-

Introduce 6-OHDA into the perfusion medium for a defined period to induce the lesion.

-

Continue collecting dialysate samples to monitor the changes in dopamine and 6-OHDA levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine and its metabolites, as well as 6-OHDA.

-

Post-Mortem: Immunohistochemistry for Tyrosine Hydroxylase (TH)

This technique is used to visualize and quantify the extent of dopaminergic neuron loss following a 6-OHDA lesion.

Objective: To assess the reduction in tyrosine hydroxylase-positive neurons and fibers in the substantia nigra and striatum.

Materials:

-

Brain tissue from control and 6-OHDA-lesioned animals

-

Fixative (e.g., 4% paraformaldehyde)

-

Cryoprotectant (e.g., 30% sucrose solution)

-

Cryostat or vibratome

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with normal goat serum and Triton X-100)

-

Primary antibody: anti-Tyrosine Hydroxylase (TH)

-

Secondary antibody: conjugated to a fluorescent marker or an enzyme (e.g., HRP)

-

Microscope (fluorescence or bright-field)

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with saline followed by a fixative.

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain by immersing it in a sucrose solution.

-

Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Incubate the sections in a blocking solution to prevent non-specific antibody binding.

-

Incubate the sections with the primary anti-TH antibody overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate the sections with the appropriate secondary antibody.

-

Wash the sections in PBS.

-

-

Visualization and Analysis:

-

Mount the sections on slides.

-

Visualize the staining using a microscope.

-

Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods or densitometry.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes involved in 6-OHDA uptake and its study.

Caption: Cellular uptake and neurotoxic mechanisms of 6-OHDA.

Caption: Experimental workflow for a [3H]-dopamine uptake assay.

Caption: Logical relationship of 6-OHDA and inhibitors with DAT and NET.

Conclusion

The selective uptake of 6-OHDA by dopaminergic neurons via DAT and NET is a cornerstone of its utility as a neurotoxin for modeling Parkinson's disease. A detailed understanding of the kinetics and mechanisms of this transport, as well as the subsequent intracellular toxic events, is paramount for both basic neuroscience research and the development of novel therapeutic interventions aimed at protecting these vulnerable neuronal populations. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers in this critical field.

References

- 1. Competitive irreversible inhibition of dopamine uptake by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine transporter-mediated cytotoxicity of 6-hydroxydopamine in vitro depends on expression of mutant alpha-synucleins related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sustained extracellular signal-regulated kinase activation by 6-hydroxydopamine: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A VITAL ROLE FOR Kv CHANNELS IN DOPAMINE TRANSPORTER-MEDIATED 6-HYDROXYDOPAMINE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine Transporter Loss in 6-OHDA Parkinson’s Model Is Unmet by Parallel Reduction in Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine transporter loss in 6-OHDA Parkinson's model is unmet by parallel reduction in dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine Transporter Loss in 6-OHDA Parkinson’s Model Is Unmet by Parallel Reduction in Dopamine Uptake | PLOS One [journals.plos.org]

- 8. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Dawn of Neurotoxicity: An In-depth Technical Guide to Early Oxidopamine (6-OHDA) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the neurotoxic effects of oxidopamine (B193587) (6-hydroxydopamine or 6-OHDA). The pioneering work in the late 1960s and early 1970s laid the groundwork for our understanding of catecholaminergic neuron degeneration and established 6-OHDA as an indispensable tool in modeling Parkinson's disease. This document meticulously details the early experimental protocols, presents key quantitative data in a structured format, and visually represents the initial hypotheses on the mechanisms of action and experimental designs.

Core Findings from Seminal Early Studies

The initial wave of research into oxidopamine's effects uncovered its remarkable ability to selectively destroy catecholaminergic nerve endings. This led to the concept of "chemical sympathectomy," a method to study the function of the sympathetic nervous system by chemically ablating its nerve terminals. Landmark studies by Ungerstedt, Thoenen, Tranzer, Breese, and Traylor demonstrated that intracerebral or systemic administration of 6-OHDA resulted in a profound and long-lasting depletion of norepinephrine (B1679862) and dopamine (B1211576) in the brain and peripheral organs of rodents.[1][2][3][4] These early investigations established the foundation for using 6-OHDA to create animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Quantitative Data from Early Investigations

The following tables summarize the quantitative data from key early publications, showcasing the dose-dependent and time-course effects of 6-OHDA on catecholamine levels in various tissues.

Table 1: Effect of Intracisternal Administration of 6-OHDA on Rat Brain Catecholamines

| Treatment Group | Dose (µg) | Time After Injection | Brain Region | Norepinephrine (% of Control) | Dopamine (% of Control) | Reference |

| 6-OHDA | 25 | 14 days | Whole Brain | ~65% | No significant change | [3] |

| 6-OHDA | 200 | 14 days | Whole Brain | ~37% | ~51% | [3] |

| 6-OHDA + Pargyline (B1678468) | 100 | 24 hours | Whole Brain | ~30% | ~34% | [1] |

| 6-OHDA + Pargyline | 200 | 24 hours | Whole Brain | ~25% | ~24% | [1] |

Table 2: Time-Course of Norepinephrine Depletion in Rat Heart Following Intravenous 6-OHDA

| Time After Injection | Norepinephrine (µg/g) | % of Control | Reference |

| Control | 0.55 ± 0.03 | 100% | [2] |

| 2 hours | 0.12 ± 0.01 | ~22% | [2] |

| 24 hours | 0.04 ± 0.01 | ~7% | [2] |

| 7 days | 0.03 ± 0.01 | ~5% | [2] |

| 14 days | 0.04 ± 0.01 | ~7% | [2] |

Detailed Experimental Protocols

The following are detailed methodologies from the seminal papers, providing insight into the techniques that paved the way for decades of neuroscience research.

Protocol 1: Intracerebral Injection of 6-OHDA in Rats (Ungerstedt, 1968)

-

Objective: To induce degeneration of central monoamine neurons by direct injection of 6-OHDA into the brain.

-

Animal Model: Male Sprague-Dawley rats (150-200g).

-

6-OHDA Preparation: 6-hydroxydopamine HCl was dissolved in saline containing 0.2 mg/ml ascorbic acid to prevent oxidation.

-

Surgical Procedure:

-

Rats were anesthetized with ether.

-

The head was fixed in a stereotaxic frame.

-

A small hole was drilled in the skull at the desired coordinates.

-

A Hamilton syringe was used to inject 2-8 µl of the 6-OHDA solution (containing 4-16 µg of the free base) into the substantia nigra or other brain regions over a period of 2-4 minutes.

-

-

Post-operative Care: Animals were housed individually and monitored for behavioral changes.

-

Histochemical Analysis:

-

Two to fourteen days post-injection, animals were sacrificed.

-

Brains were processed for fluorescence histochemistry using the Falck-Hillarp method to visualize catecholamine-containing neurons.

-

Protocol 2: Chemical Sympathectomy in Rats (Thoenen & Tranzer, 1968)

-

Objective: To achieve selective destruction of peripheral adrenergic nerve endings.

-

Animal Model: Male albino rats (120-150g).

-

6-OHDA Preparation: 6-hydroxydopamine was dissolved in 0.9% saline.

-

Administration: 6-OHDA was administered intravenously via a tail vein. Doses ranged from 10 to 100 mg/kg. For a comprehensive sympathectomy, a regimen of two injections of 50 mg/kg on the first day, followed by a single injection of 100 mg/kg on the seventh day was often employed.

-

Tissue Collection and Analysis:

-

At various time points after injection (2 hours to 16 days), rats were sacrificed.

-

Organs such as the heart, spleen, and iris were removed.

-

Norepinephrine content was determined using a spectrofluorometric assay after extraction and purification on alumina (B75360) columns.

-

Tissues were also prepared for electron microscopy to observe the ultrastructural changes in the nerve terminals.

-

Protocol 3: Intracisternal Administration of 6-OHDA in Rats (Breese & Traylor, 1970)

-

Objective: To investigate the effects of 6-OHDA on brain norepinephrine and dopamine levels after administration into the cerebrospinal fluid.

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Pre-treatment (optional): In some experiments, rats were pre-treated with the monoamine oxidase inhibitor (MAOI) pargyline (50 mg/kg, i.p.) 30 minutes before 6-OHDA administration to potentiate its effects.[1]

-

6-OHDA Preparation: 6-hydroxydopamine HBr was dissolved in 25 µl of saline containing 0.1% ascorbic acid.

-

Administration:

-

Rats were lightly anesthetized with ether.

-

The head was flexed, and a 27-gauge needle was inserted into the cisterna magna.

-

25 µl of the 6-OHDA solution (containing 25 to 200 µg of the free base) was injected.

-

-

Biochemical Analysis:

-

Animals were sacrificed at various time points (up to 78 days).[1]

-

Brains were dissected, and norepinephrine and dopamine levels were quantified using a spectrofluorometric method.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of 6-OHDA neurotoxicity and the experimental workflows described in the early research.

Caption: Proposed mechanism of 6-OHDA neurotoxicity.

Caption: General experimental workflow for 6-OHDA studies.

Conclusion

The early research on the neurotoxic effects of oxidopamine was a watershed moment in neuroscience. It not only provided a powerful tool for studying the catecholaminergic systems but also opened up new avenues for understanding and modeling neurodegenerative diseases like Parkinson's. The meticulous experimental work and quantitative analysis performed by the pioneers in this field, using the techniques detailed in this guide, continue to be the bedrock upon which current research is built. This guide serves as a resource for contemporary researchers to understand the historical context and the fundamental methodologies that have shaped our knowledge of dopamine neurotoxicity.

References

- 1. Effect of 6-hydroxydopamine on brain norepinephrine and dopamine evidence for selective degeneration of catecholamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical sympathectomy by selective destruction of adrenergic nerve endings with 6-Hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. 6-Hydroxy-dopamine induced degeneration of central monoamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The 6-OHDA Model of Parkinson's Disease: A Foundational Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-hydroxydopamine (6-OHDA) model is a cornerstone in Parkinson's disease (PD) research, providing a robust and reliable method to replicate the selective degeneration of dopaminergic neurons, a key pathological hallmark of the disease.[1][2][3] This neurotoxin-based model has been instrumental in elucidating the molecular mechanisms underlying PD and for the preclinical evaluation of novel therapeutic strategies.[3][4] This technical guide offers a comprehensive overview of the foundational studies utilizing the 6-OHDA model, with a focus on experimental protocols, quantitative data analysis, and the intricate signaling pathways involved in 6-OHDA-induced neurodegeneration.

Core Principles of the 6-OHDA Model

6-OHDA is a structural analog of the neurotransmitter dopamine (B1211576).[5] Its selective toxicity to catecholaminergic neurons is primarily due to its uptake by the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET).[5][6][7] Once inside the neuron, 6-OHDA induces cell death through multiple mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[8][9] This leads to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, the demise of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the depletion of dopamine in the striatum.[1][5][10]

The site of 6-OHDA injection dictates the nature and progression of the lesion.[7] Injections into the medial forebrain bundle (MFB) result in a rapid and extensive loss of dopaminergic neurons, while striatal injections produce a more gradual and partial retrograde degeneration, which may better mimic the progressive nature of Parkinson's disease.[6][7][9]

Key Signaling Pathways in 6-OHDA-Induced Neurotoxicity

The neurotoxic effects of 6-OHDA are mediated by a complex interplay of intracellular signaling cascades. Understanding these pathways is crucial for identifying potential therapeutic targets.

Oxidative Stress and Mitochondrial Dysfunction

Upon entering dopaminergic neurons, 6-OHDA auto-oxidizes, generating hydrogen peroxide (H2O2), superoxide (B77818) radicals, and other reactive oxygen species (ROS).[8][11] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress.[8] 6-OHDA has also been shown to inhibit complexes I and IV of the mitochondrial respiratory chain, further exacerbating ROS production and leading to a collapse of the mitochondrial membrane potential.[3][8]

Apoptotic Cell Death

6-OHDA-induced neuronal death predominantly occurs through apoptosis.[1] This programmed cell death is initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of effector caspases, particularly caspase-3.[1][11]

The intrinsic pathway is triggered by mitochondrial damage, leading to the release of cytochrome c. This, in turn, activates a cascade of pro-apoptotic proteins. The extrinsic pathway involves the activation of death receptors on the cell surface.[1] Furthermore, 6-OHDA can induce the proteolytic activation of protein kinase C delta (PKCδ), a key mediator of apoptosis in this model.[10][11]

Autophagy and Other Cell Death Mechanisms

While apoptosis is a major contributor, evidence suggests that other cell death mechanisms, such as autophagy and necrosis, are also involved in 6-OHDA neurotoxicity.[1] Autophagy, a cellular process for degrading and recycling cellular components, can be activated by 6-OHDA.[12] The role of autophagy in this context is complex, with some studies suggesting it contributes to cell death.[12] The reactive oxygen species-mediated AKT/AMPK-mTOR signaling pathway has been implicated in 6-OHDA-induced autophagy.[12]

Experimental Protocols

The successful implementation of the 6-OHDA model requires meticulous attention to surgical and procedural details. The following protocols are generalized from foundational studies and should be adapted to specific experimental needs and institutional guidelines.

Unilateral 6-OHDA Lesion in Rodents (Rat/Mouse)

This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway.[6][13]

Materials:

-

6-hydroxydopamine hydrochloride (6-OHDA HCl)

-

Ascorbic acid solution (0.02-0.2% in sterile saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microsyringe pump and syringe (e.g., Hamilton)

-

Surgical instruments

-

Analgesics and post-operative care supplies

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the skull is level.

-

Pre-treatment (Optional but Recommended): To protect noradrenergic neurons from 6-OHDA toxicity, administer desipramine (B1205290) (25 mg/kg, i.p.) 30-60 minutes before 6-OHDA injection.[14] Pargyline (50 mg/kg, i.p.) can also be administered to inhibit monoamine oxidase.[14]

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify and mark the injection coordinates relative to bregma. For MFB lesions in rats, typical coordinates are AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm.[6] For mice, coordinates may be AP: -1.2 mm, ML: -1.3 mm, DV: -4.9 mm.[13] These coordinates should be optimized for the specific animal strain and age.

-

Drill a small burr hole at the marked coordinates.

-

Lower the injection needle to the target depth.

-

-

6-OHDA Preparation and Injection:

-

Prepare the 6-OHDA solution fresh, just before injection, by dissolving it in the cold ascorbic acid-saline solution to prevent oxidation.[2] A common concentration is 2-4 µg/µl.[14]

-

Inject the 6-OHDA solution at a slow, controlled rate (e.g., 1 µl/min).[2]

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.[2]

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the incision.

-

Administer analgesics and provide supportive care, such as subcutaneous saline for hydration and softened food, as 6-OHDA-lesioned animals can experience aphagia and weight loss.[2]

-

Monitor the animal's recovery closely.

-

Assessment of Lesion Efficacy and Behavioral Deficits

The extent of the dopaminergic lesion and the resulting motor and non-motor deficits are assessed using a battery of behavioral and histological techniques.

Behavioral Testing

A variety of behavioral tests are employed to quantify the motor impairments in 6-OHDA-lesioned animals.

-

Drug-Induced Rotational Behavior: This is a classic test to assess the extent of a unilateral dopamine lesion.[7]

-

Apomorphine-induced rotation: Apomorphine, a dopamine receptor agonist, induces contralateral rotations (away from the lesioned side) due to denervation supersensitivity of dopamine receptors in the lesioned striatum.[15]

-

Amphetamine-induced rotation: Amphetamine stimulates the release of dopamine from intact terminals, causing ipsilateral rotations (towards the lesioned side).[7][15]

-

-

Cylinder Test (Forelimb Use Asymmetry): This test assesses the spontaneous use of forelimbs for postural support during exploration of a cylinder.[16] Lesioned animals show a reduced use of the contralateral forelimb.[16]

-

Rotarod Test: This test measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.[17][18]

-

Adjusting Steps Test (Stepping Test): This test evaluates forelimb akinesia by measuring the number of adjusting steps taken in response to being moved sideways.[16][19]

Histological and Biochemical Analysis

-

Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[1] A significant reduction in TH-positive cells in the SNc and fibers in the striatum of the lesioned hemisphere confirms the extent of the lesion.[20][21][22][23]

-